1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine

Description

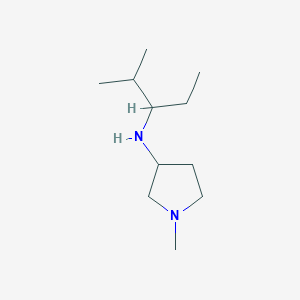

1-Methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine core (a five-membered saturated ring with one nitrogen atom). The nitrogen at position 1 of the pyrrolidine ring is substituted with a methyl group, while the amine at position 3 is bonded to a branched aliphatic substituent, 2-methylpentan-3-yl.

Properties

Molecular Formula |

C11H24N2 |

|---|---|

Molecular Weight |

184.32 g/mol |

IUPAC Name |

1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine |

InChI |

InChI=1S/C11H24N2/c1-5-11(9(2)3)12-10-6-7-13(4)8-10/h9-12H,5-8H2,1-4H3 |

InChI Key |

PXMCWOVVWAQFBB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(C)C)NC1CCN(C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine can be achieved through innovative hydroamination methods. One such method involves the practical olefin hydroamination with nitroarenes . The reaction conditions typically include:

Reagents: Olefins and nitroarenes

Catalysts: Transition metal catalysts

Solvents: Organic solvents such as toluene or dichloromethane

Temperature: Elevated temperatures (e.g., 80-120°C)

Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroamination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Sodium hydroxide in aqueous or alcoholic solutions

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted amines or other derivatives

Scientific Research Applications

1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of complex organic molecules and drug candidates.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a precursor for pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural differentiation from analogs lies in its pyrrolidine core and branched N-substituent. Key comparisons include:

Pyrrolidine vs. Piperidine Derivatives

- 1-Methyl-N-(2-methylpentan-3-yl)piperidin-4-amine (CAS: 1157998-02-1):

This analog replaces the pyrrolidine core with a six-membered piperidine ring. The larger piperidine ring may enhance conformational flexibility but reduce steric hindrance compared to pyrrolidine. Molecular weight (198.35 g/mol) and lipophilicity are higher due to the additional CH₂ group . - Impact on Activity : Piperidine derivatives often exhibit altered binding kinetics due to ring size and nitrogen positioning. For example, in Hedgehog (Hh) pathway inhibitors, piperidin-4-amine substitution reduced activity compared to pyrrolidin-3-amine derivatives, highlighting the importance of core structure .

Substituent Variations

- N,1-Dimethylpyrrolidin-3-amine (CAS: Not specified): Features a simpler N-methyl substituent instead of the branched 2-methylpentan-3-yl group.

- (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride (CAS: 1286208-71-6):

Substitutes the aliphatic chain with an aromatic nitrobenzyl group, introducing electron-withdrawing effects. This modification increases molecular weight (294.18 g/mol) and polarity, which may hinder CNS activity but enhance binding to polar targets .

Bioisosteric Replacements

- Piperazine-to-pyrrolidine replacements (e.g., in antiseizure agents):

Pyrrolidin-3-amine bioisosteres demonstrated retained or improved activity compared to piperazine derivatives, emphasizing the role of ring size in target engagement .

Pharmacological and Physicochemical Properties

Physicochemical Profile

| Property | 1-Methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine | 1-Methyl-N-(2-methylpentan-3-yl)piperidin-4-amine | N,1-Dimethylpyrrolidin-3-amine |

|---|---|---|---|

| Molecular Formula | C₁₁H₂₄N₂ (estimated) | C₁₂H₂₆N₂ | C₆H₁₄N₂ |

| Molecular Weight | ~184.33 g/mol (estimated) | 198.35 g/mol | 114.19 g/mol |

| logP (Predicted) | ~2.8 | ~3.2 | ~1.5 |

| Key Substituent | Branched aliphatic (2-methylpentan-3-yl) | Branched aliphatic (2-methylpentan-3-yl) | Methyl |

Pharmacological Implications

- Steric Effects : The pyrrolidine core’s compact structure may favor interactions with sterically constrained binding pockets, as seen in Hh inhibitors where pyrrolidin-3-amine derivatives outperformed piperidine analogs .

- Metabolic Stability : Aliphatic substituents are less prone to oxidative metabolism than aromatic groups, suggesting improved in vivo stability compared to nitrobenzyl-substituted analogs .

Anticancer Potential

- Hedgehog Pathway Inhibition: Pyrrolidin-3-amine derivatives demonstrated tolerance in Hh signaling inhibition, with substituent orientation critical for activity. Reversed linker configurations or electron-withdrawing groups (e.g., cyano, chloro) reduced potency, suggesting the target compound’s aliphatic substituent may optimize binding .

Antiseizure Activity

- Bioisosteric Optimization : Pyrrolidin-3-amine analogs in alaninamide derivatives showed promising antiseizure activity, with lipophilic substituents (e.g., urea fragments) enhancing BBB permeability. The target compound’s branched chain aligns with this design strategy .

Allosteric Modulation

- mGlu Receptor Modulation : Structurally diverse pyrrolidin-3-amine derivatives, such as LY2389575, act as allosteric modulators of metabotropic glutamate receptors. The target compound’s substituent could influence subtype selectivity and potency .

Biological Activity

1-Methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine ring substituted with a methyl group and a branched alkyl chain (2-methylpentan-3-yl). Its molecular formula is C₁₁H₁₈N₂, with a molecular weight of approximately 182.27 g/mol.

Pharmacological Activity

Preliminary studies indicate that this compound exhibits several pharmacological properties:

- Antimicrobial Activity : Research has shown that compounds with similar structures can possess significant antibacterial activity. For instance, pyrrolidine derivatives have been evaluated for their efficacy against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Neurotransmitter Modulation : The compound may interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Analogous compounds have been studied for their ability to inhibit the reuptake of these neurotransmitters, which could imply potential applications in treating mood disorders or attention deficit hyperactivity disorder (ADHD) .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on related compounds:

- Enzyme Inhibition : Similar pyrrolidine derivatives have shown to inhibit specific enzymes, suggesting that this compound may interact with targets such as kinases or phosphatases involved in cellular signaling pathways .

- Receptor Interaction : The potential for this compound to modulate receptor activity (e.g., dopamine receptors) could play a crucial role in its pharmacological profile. Compounds that share structural similarities often exhibit selective binding affinities for various receptors .

Case Studies

A few case studies highlight the biological activity of related compounds:

- Study on Antimicrobial Efficacy : A series of pyrrolidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that certain substitutions on the pyrrolidine ring significantly enhanced antibacterial activity, particularly against resistant strains like MRSA .

- Neuropharmacological Assessment : In vivo studies evaluated the effects of structurally similar compounds on locomotor activity in animal models. These studies demonstrated that specific analogs could increase dopamine levels in the brain, suggesting potential applications in treating neurological disorders .

Table 1: Biological Activities of Related Pyrrolidine Compounds

| Compound Name | Activity Type | IC50 (µM) | Selectivity |

|---|---|---|---|

| 1-Methyl-N-(4-methylpentan-2-yl)pyrrolidin-3-amine | Antibacterial | 12 | High (200-fold) |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Neurotransmitter Inhibition | 5 | DAT/NET selective |

| 1beta-Methylcarbapenem derivatives | Antibacterial | Varies | MRSA effective |

Table 2: Pharmacokinetic Properties

| Study Type | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|

| NMRI Mice | PO | 10 | 33 | 0.5 | 5700 |

| HRN Mice | IP | 10 | 3800 | 0.5 | 1,000,000 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.